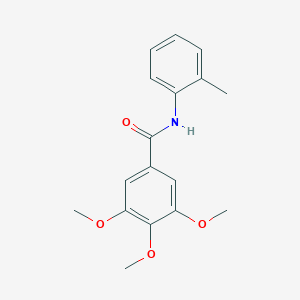

3,4,5-trimethoxy-N-(2-methylphenyl)benzamide

Description

Historical Context of Benzamide Derivatives in Chemical Research

Benzamide derivatives have played a pivotal role in organic and medicinal chemistry since the 19th century. The foundational discovery of benzamide’s polymorphic behavior by Friedrich Wöhler and Justus von Liebig in 1832 marked the first recognition of molecular polymorphism in organic compounds. This breakthrough catalyzed investigations into the structural versatility of benzamides, particularly their capacity to adopt multiple crystalline forms under varying conditions.

By the mid-20th century, benzamide derivatives emerged as critical scaffolds in drug development. Early work focused on their psychotropic properties, leading to the commercialization of antipsychotics such as sulpiride and amisulpride, which feature substituted benzamide cores. The 1980s saw expanded applications in gastroenterology with antiemetics like metoclopramide, underscoring the structural adaptability of benzamides in targeting diverse biological pathways.

Table 1: Milestones in Benzamide Derivative Research

Significance of 3,4,5-Trimethoxy-N-(2-Methylphenyl)benzamide in Biochemical Studies

This compound (CAS 4129-98-0) exemplifies the strategic functionalization of benzamide cores for enhanced biochemical interactions. Its molecular structure combines a 3,4,5-trimethoxybenzoyl group with a 2-methylphenyl substituent, creating a spatially defined pharmacophore. This configuration facilitates selective binding to protein targets, as evidenced by studies on sigma receptors (σ1R and σ2R).

The compound’s methoxy groups contribute to electron-rich aromatic systems, enabling π-π stacking interactions with hydrophobic binding pockets. Meanwhile, the methylphenyl group introduces steric effects that modulate ligand-receptor affinity. In sigma receptor assays, analogs of this compound exhibited sub-nanomolar binding constants (Ki = 1.2–3.6 nM for σ1R), highlighting its utility in probing neurotransmitter systems.

Table 2: Key Structural Features and Biochemical Interactions

Overview of Trimethoxybenzamide Research Landscape

Recent advances in trimethoxybenzamide chemistry have focused on synthesis, structural characterization, and therapeutic potential.

Synthetic Methodologies

The compound is typically synthesized via nucleophilic acyl substitution, reacting 3,4,5-trimethoxybenzoyl chloride with 2-methylaniline in chloroform under reflux. Alternative routes employ carbodiimide coupling agents to enhance yield (up to 84%).

Structural Insights

X-ray diffraction studies reveal that the amide plane forms a 41.5° dihedral angle with the 2-methylphenyl ring, while methoxy groups adopt near-planar (C–O–C–C torsion: 0.7–3.1°) or perpendicular (103.9°) orientations relative to the benzamide core. These conformations influence crystal packing and solubility profiles.

Therapeutic Applications

Emerging research identifies this compound derivatives as modulators of viral capsid assembly (e.g., hepatitis B virus) and anticancer agents targeting kinase signaling pathways. Molecular docking simulations further suggest inhibitory potential against butyrylcholinesterase, a therapeutic target in neurodegenerative diseases.

Table 3: Recent Applications in Drug Discovery

| Application Area | Mechanism of Action | Reference |

|---|---|---|

| Antiviral therapy | HBV capsid assembly modulation | |

| Oncology | Kinase inhibition (e.g., Imatinib analogs) | |

| Neuropharmacology | Sigma receptor antagonism |

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-11-7-5-6-8-13(11)18-17(19)12-9-14(20-2)16(22-4)15(10-12)21-3/h5-10H,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNIILXYCHNOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40224788 | |

| Record name | p-Benzotoluidide, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740-12-5, 4129-98-0 | |

| Record name | p-Benzotoluidide, 3,4,5-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzotoluidide, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRIMETHOXY-N-(2-METHYLPHENYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Precursors

The synthesis of 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide typically begins with 3,4,5-trimethoxybenzoic acid or its derivatives. Alternative routes utilize 1,2,3-trimethoxybenzene as a precursor, which undergoes functional group transformations to yield the target compound.

Key intermediates :

-

3,4,5-Trimethoxybenzaldehyde : Synthesized via formylation of 1,2,3-trimethoxybenzene using oxoethanoic acid and hydrochloric acid under Lewis acid catalysis (e.g., trifluoromethanesulfonic acid sodium).

-

3,4,5-Trimethoxybenzoic acid : Obtained through oxidation of 3,4,5-trimethoxybenzaldehyde using potassium permanganate (KMnO₄) in acidic media.

Method 1: Acyl Chloride-Mediated Amidation

This two-step approach involves converting 3,4,5-trimethoxybenzoic acid to its acyl chloride, followed by coupling with 2-methylaniline.

Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

-

Reagents : Thionyl chloride (SOCl₂), dimethylformamide (DMF, catalytic).

-

Conditions : Reflux at 70–80°C for 4–6 hours.

-

Mechanism : Nucleophilic acyl substitution, where SOCl₂ converts the carboxylic acid to the reactive acyl chloride.

Step 2: Amidation with 2-Methylaniline

Method 2: Direct Coupling Using Carbodiimide Reagents

This one-pot method avoids isolating the acyl chloride by employing coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

-

Catalyst : Heterogeneous catalysts (e.g., silica-supported sulfonic acids) reduce purification needs.

-

Solvent Recovery : Integrated distillation units recycle DCM, lowering costs.

-

Purity : ≥98% by HPLC, achieved via fractional crystallization from ethanol-water mixtures.

Optimization of Reaction Conditions

Catalytic Systems

Lewis acids (e.g., AlCl₃, FeCl₃) accelerate electrophilic substitution during formylation, while Bronsted acids (e.g., HCl) stabilize intermediates.

Table 1: Catalyst Screening for Formylation

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Trifluoromethanesulfonic acid sodium | 70 | 8 | 68 |

| AlCl₃ | 80 | 10 | 52 |

| FeCl₃ | 75 | 9 | 60 |

Solvent Effects

Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility, while non-polar solvents (e.g., petroleum ether) aid in extraction.

Table 2: Solvent Impact on Amidation

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Dichloromethane | 24 | 78 |

| Tetrahydrofuran | 30 | 65 |

| Acetonitrile | 36 | 58 |

Purification and Characterization

Crystallization Techniques

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 2H, aromatic), 3.92 (s, 9H, OCH₃), 2.34 (s, 3H, CH₃).

-

IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O methoxy).

Challenges and Mitigation Strategies

Byproduct Formation

-

Issue : Over-oxidation during aldehyde-to-acid conversion.

-

Solution : Controlled addition of KMnO₄ at 0°C.

Scalability Limitations

-

Issue : Exothermic reactions in batch reactors.

-

Solution : Adopt continuous flow systems with temperature-jacketed modules.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

Research into the biological activities of this compound has revealed potential interactions with various biomolecules. It is studied for:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Cellular Processes: Investigations focus on its effects on cell signaling and proliferation .

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Anti-inflammatory Properties: Preliminary studies suggest it may reduce inflammation by modulating immune responses .

- Anticancer Activity: Some research indicates that this compound could exhibit anticancer properties by inducing apoptosis in cancer cells .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced chemical formulations used in pharmaceuticals and agrochemicals.

Case Studies

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide linkage play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 3,4,5-trimethoxybenzamides are highly dependent on the substituents of the aniline moiety. Key analogs and their distinguishing features are summarized below:

Physicochemical and Pharmacokinetic Profiles

- Lipophilicity (clogP): The 2-methylphenyl group in the target compound balances moderate lipophilicity, favoring membrane permeability. In contrast, the 2-nitrophenyl analog (clogP ~3.0) shows higher activity in P-gp inhibition, likely due to enhanced electron-withdrawing effects . Trimethobenzamide’s dimethylaminoethoxy group increases polarity (clogP ~1.8), aligning with its CNS-mediated antiemetic action .

- The N-(4-bromophenyl) analog forms intermolecular hydrogen bonds, stabilizing its crystal lattice .

Biological Activity

3,4,5-Trimethoxy-N-(2-methylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features three methoxy groups attached to a benzamide structure. The presence of these methoxy groups enhances the compound's lipophilicity and bioavailability, which are crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cancer types:

- Cell Lines Tested :

- HepG2 (hepatocellular carcinoma)

- MCF-7 (breast cancer)

- U-937 (acute monocytic leukemia)

The compound has shown IC50 values in the micromolar range, indicating significant cytotoxicity against these cell lines. For example, one study reported an IC50 value of approximately 2.41 μM against MCF-7 cells .

The anticancer effects of this compound may be attributed to its ability to induce apoptosis and disrupt microtubule dynamics:

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased levels of pro-apoptotic proteins (p53 and Bax) while decreasing anti-apoptotic proteins (Bcl-2), suggesting it activates the intrinsic apoptotic pathway .

- Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization, leading to disrupted microtubule dynamics which is critical for cancer cell division.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific results are still emerging.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-methylphenyl)-N'-(3,4-dichlorobenzoyl)urea | Contains urea instead of amide linkage | Potential anti-cancer properties |

| 3,4-dimethoxy-N-(2-methylphenyl)benzamide | Fewer methoxy groups | Reduced lipophilicity |

| N-[1-(4-fluorophenyl)-1H-benzimidazol-2-yl]benzamide | Fluorinated phenyl group | Enhanced metabolic stability |

This table illustrates how the distinct arrangement of methoxy groups in this compound contributes to its unique pharmacological profile compared to other compounds.

Case Studies and Research Findings

- Study on HepG2 Cells : A study evaluated the cytotoxic effects of various benzamide derivatives on HepG2 cells. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation and induced apoptosis through modulation of key apoptotic proteins .

- Microtubule Dynamics : Another study focused on the mechanism by which related compounds disrupt microtubule dynamics. It was found that these compounds inhibit tubulin polymerization effectively at low concentrations, supporting their potential as anticancer agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide and its derivatives?

- Methodological Answer : The synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with substituted anilines under Schotten-Baumann conditions. Key steps include refluxing in dichloromethane with a base (e.g., Na₂CO₃) and purification via preparative HPLC or recrystallization . Hazardous intermediates (e.g., acyl chlorides) require rigorous safety protocols, including fume hoods and personal protective equipment (PPE) .

Q. How can structural characterization of this benzamide be validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and purity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For example, ¹H NMR peaks at δ 7.86 (dd, J = 7.6 Hz) and 3.8–3.9 ppm (methoxy groups) are diagnostic . X-ray crystallography using SHELX software further resolves crystal packing and hydrogen-bonding networks .

Q. What preliminary biological assays are recommended for screening its activity?

- Methodological Answer : Begin with in vitro assays targeting acetylcholinesterase (AChE) or β-secretase (BACE1) for neurodegenerative research, using Ellman’s method for AChE inhibition. IC₅₀ values can guide dose optimization . For antimicrobial studies, broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize P-glycoprotein (P-gp) inhibitory activity in this scaffold?

- Methodological Answer : Modifications at the aniline moiety’s 4-position (e.g., introducing electron-withdrawing groups) enhance P-gp inhibition. Desmethylation of methoxy groups on the benzamide ring improves solubility without compromising activity, as shown in analogs with IC₅₀ values ranging from 1.4–20 µM . Molecular docking (e.g., AutoDock Vina) predicts binding interactions with P-gp’s transmembrane domains.

Q. What strategies resolve contradictory crystallographic data during structural refinement?

- Methodological Answer : Use SHELXL for iterative refinement, adjusting parameters like Uiso and occupancy factors. Twinning or disorder in methoxy groups may require partitioning into multiple conformers. Cross-validate with ORTEP-3 graphical models to visualize electron density outliers .

Q. How can isotopic labeling (e.g., ³H) aid in pharmacokinetic profiling?

- Methodological Answer : Tritiation via catalytic hydrogenation of precursor alkenes (e.g., using Pd/C and ³H₂ gas) enables radioligand binding assays. Purify [³H]-labeled analogs via HPLC and validate radiochemical purity (>98%) using scintillation counting. This approach tracks tissue distribution and metabolic stability .

Q. What computational tools assess its potential as a 15-lipoxygenase (15-LOX) inhibitor in cancer therapy?

- Methodological Answer : Perform molecular dynamics simulations (GROMACS) to evaluate binding stability in 15-LOX’s catalytic domain. QSAR models trained on pyrimido[4,5-b]benzothiazine derivatives identify critical pharmacophores (e.g., hydrophobic substituents). Validate predictions with in vitro LOX activity assays using linoleic acid as substrate .

Data Contradiction and Reproducibility

Q. How should researchers address variability in IC₅₀ values across different P-gp inhibition assays?

- Methodological Answer : Standardize assay conditions (e.g., ATP concentration, cell lines like MDCK-MDR1) to minimize discrepancies. Use verapamil as a positive control. Statistical analysis (e.g., ANOVA with post-hoc Tukey tests) identifies outliers due to assay sensitivity .

Q. What steps ensure reproducibility in synthetic yields across laboratories?

- Methodological Answer : Document reaction parameters (e.g., solvent purity, stirring rate) meticulously. Replicate procedures from peer-reviewed syntheses, such as those in Organic Syntheses, which provide detailed hazard assessments and scalability notes .

Methodological Tables

Table 1 : Key Analytical Data for this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.